![molecular formula C10H11BO4 B1585733 (3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid CAS No. 380430-59-1](/img/structure/B1585733.png)
(3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid
Overview
Description
(3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid, also known as 3-MPBA, is an organoboronic acid that has many uses in organic synthesis and scientific research. It is a versatile reagent that can be used to form carbon-carbon and carbon-heteroatom bonds, and can also be used for a variety of other transformations. In addition to its synthetic capabilities, 3-MPBA has also been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientific research.
Scientific Research Applications
Synthesis of Nitrogen-Containing Heterocycles
This compound serves as a precursor in the synthesis of nitrogen-containing heterocycles, which are crucial in pharmaceuticals. The propargylamine moiety in its structure is particularly valuable for creating pyrroles and pyridines through domino reactions .
Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids, including this compound, are widely used in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds in organic synthesis, leading to the production of various aromatic compounds .
Catalytic Protodeboronation
The compound can undergo catalytic protodeboronation, which is a process used to remove the boron group from boronic esters. This reaction is essential for the synthesis of complex molecules and can be applied to the formal anti-Markovnikov hydromethylation of alkenes .
Development of Organic Light-Emitting Diodes (OLEDs)
Organoboron compounds are integral to the development of OLEDs. Their electronic properties make them suitable for creating light-emitting layers in these devices, which are used in displays and lighting .
Drug Discovery and Development
The boronic acid moiety of this compound is instrumental in drug discovery. It can be used to create boronate complexes that have potential therapeutic applications, including cancer treatment .
Material Science Applications
In material science, this compound can be used to modify surface properties of materials. Boronic acids can form reversible covalent bonds with diols, which is useful in creating responsive surfaces .
Chemical Sensors
Boronic acids are known to interact with saccharides, making them useful in the development of chemical sensors for detecting sugars, which has applications in medical diagnostics .
Environmental Monitoring
This compound can be used in environmental monitoring. Its ability to form complexes with various substances makes it valuable for detecting and quantifying pollutants in water and soil .
properties
IUPAC Name |
[3-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7,13-14H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTWTEGVKAHSGN-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=CC=C1)/C=C/C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid | |
CAS RN |
380430-59-1 | |
Record name | 1-Methyl (2E)-3-(3-boronophenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380430-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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